molecular formula C22H21N3O3S2 B2439117 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 850911-47-6

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2439117
CAS No.: 850911-47-6
M. Wt: 439.55
InChI Key: SDYXLKUUSSTWLB-GHVJWSGMSA-N
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Description

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Dimethylsulfamoyl group : This moiety is known for enhancing solubility and bioavailability.
  • Naphtho-thiazole framework : This structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives. For instance, a related study demonstrated that compounds with similar thiazole structures exhibited significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for one of the derivatives was reported as 1.23 μg/mL, comparable to the standard antifungal drug ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2dC. albicans2.5
2eC. parapsilosis1.23
KetoconazoleC. albicans~1.0

Cytotoxicity

In vitro cytotoxicity studies against NIH/3T3 cell lines showed that the compound exhibits selective toxicity. The IC50 values for related thiazole derivatives ranged from 148.26 μM to 187.66 μM, indicating a favorable therapeutic index when compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

The proposed mechanism of action for compounds like 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves the inhibition of key enzymes involved in fungal ergosterol biosynthesis, particularly CYP51 (14α-demethylase). This inhibition leads to impaired cell membrane integrity in fungi, resulting in cell death .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their structural characteristics. The presence of electronegative substituents (like fluorine or chlorine) at specific positions on the aromatic rings has been shown to enhance antifungal activity by increasing lipophilicity and improving interaction with target enzymes .

Case Studies

Several case studies have been documented regarding the efficacy of thiazole-based compounds:

  • Study on Antifungal Efficacy : A series of thiazole derivatives were synthesized and tested for antifungal activity against C. albicans. Results indicated that modifications at the para position on the phenyl ring significantly impacted biological activity.
  • Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on normal cell lines (e.g., NIH/3T3). The findings suggested that while exhibiting antifungal properties, these compounds also maintained a low cytotoxic profile against normal cells.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-4-25-19-14-11-15-7-5-6-8-18(15)20(19)29-22(25)23-21(26)16-9-12-17(13-10-16)30(27,28)24(2)3/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYXLKUUSSTWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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